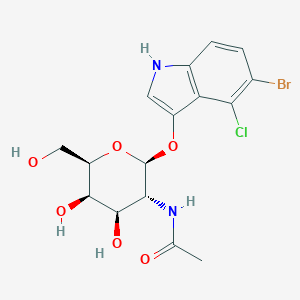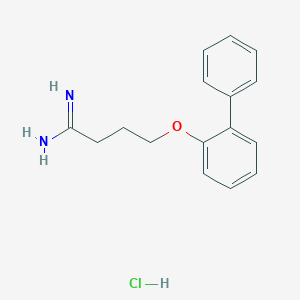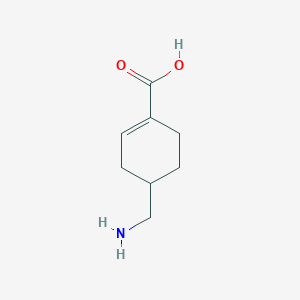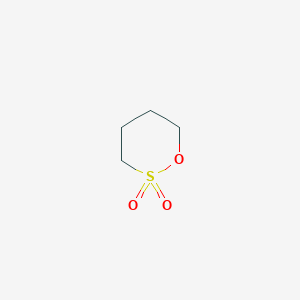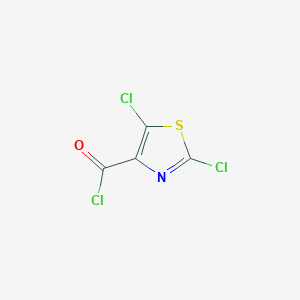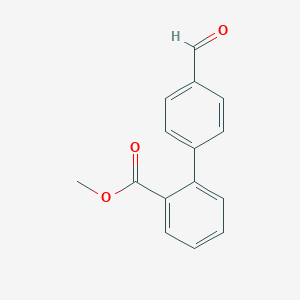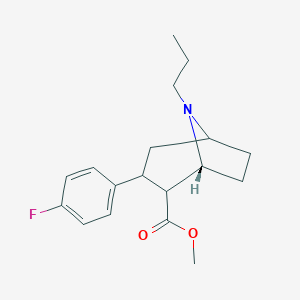
2-Cfppn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cfppn is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of the compound Cfppn, which has been used in studies related to Alzheimer's disease and Parkinson's disease. 2-Cfppn has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects. In
科学研究应用
2-Cfppn has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that 2-Cfppn has the potential to act as a neuroprotective agent, protecting neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 2-Cfppn is not fully understood. However, studies have shown that it may act as an antioxidant, protecting cells from oxidative stress. It may also act on the Nrf2-ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.
生化和生理效应
2-Cfppn has been found to have a number of biochemical and physiological effects. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to decrease the levels of reactive oxygen species in cells. In addition, it has been found to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using 2-Cfppn in lab experiments is its potential neuroprotective properties. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use. For example, it may have cytotoxic effects at high concentrations. In addition, more research is needed to fully understand its mechanism of action.
未来方向
There are a number of future directions for research on 2-Cfppn. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, more research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, 2-Cfppn is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has unique biochemical and physiological effects and has been found to have potential neuroprotective properties. While there are limitations to its use, it represents a promising area of research for the future.
合成方法
2-Cfppn can be synthesized using a variety of methods, including the reaction of Cfppn with a variety of reagents. One of the most common methods is the reaction of Cfppn with diethyl malonate in the presence of a base. This reaction produces 2-Cfppn as the major product. Other methods include the reaction of Cfppn with ethyl cyanoacetate or ethyl acetoacetate.
属性
CAS 编号 |
127627-50-3 |
|---|---|
产品名称 |
2-Cfppn |
分子式 |
C18H24FNO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
methyl (1R)-3-(4-fluorophenyl)-8-propyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H24FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h4-7,14-17H,3,8-11H2,1-2H3/t14?,15?,16-,17?/m1/s1 |
InChI 键 |
IHPBQKOISFWYGD-ONNPGMOUSA-N |
手性 SMILES |
CCCN1[C@@H]2CCC1CC(C2C(=O)OC)C3=CC=C(C=C3)F |
SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
规范 SMILES |
CCCN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC |
同义词 |
2-carbomethoxy-3-(4-fluorophenyl)-N-propylnortropane 2-CFPPN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
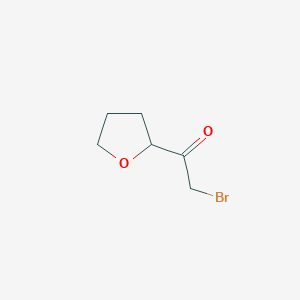


![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
